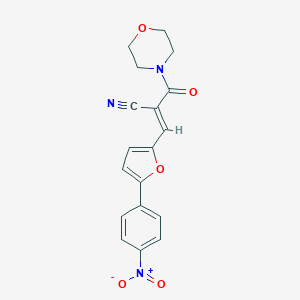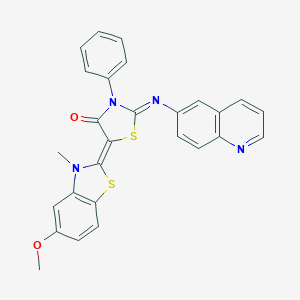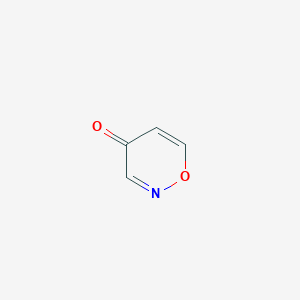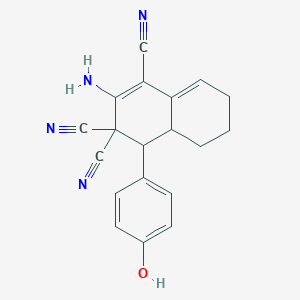
2-Cinnamamido-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cinnamamido-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with cinnamamido and phenyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Cinnamamido-4-phenylthiazole are the HIV-1 Nucleocapsid Protein (NC) and Poly [ADP-ribose] polymerase 1 (PARP1) . The HIV-1 NC plays a central role in virus replication, mainly by interacting with conserved nucleic acid sequences . PARP1 is a key player in DNA repair and genomic stability .
Mode of Action
This compound interacts with its targets to inhibit their functions. For instance, it inhibits the HIV-1 NC protein, thereby disrupting the replication of the virus . It also potentially affects the response of PARP1, which could influence DNA repair processes .
Biochemical Pathways
HIV-1 life cycle and DNA repair pathways . By inhibiting the HIV-1 NC protein, it disrupts the viral replication process . By potentially affecting PARP1, it could influence DNA repair and genomic stability .
Result of Action
The inhibition of the HIV-1 NC protein by this compound can lead to a decrease in viral replication, thereby reducing the viral load . Its potential effect on PARP1 could influence DNA repair processes, which might have implications for cell survival and genomic stability .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, to which 2-Cinnamamido-4-phenylthiazole belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that thiazole derivatives can have significant effects on various types of cells and cellular processes . For example, they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are still being researched.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamamido-4-phenylthiazole typically involves the reaction of 2-amino-4-phenylthiazole with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cinnamamido-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and cinnamamido groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Cinnamamido-4-phenylthiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Comparison with Similar Compounds
2-Amino-4-phenylthiazole: Shares the thiazole core but lacks the cinnamamido group.
4-Cinnamamido-2-phenylthiazole: Similar structure but with different substitution patterns.
Uniqueness: 2-Cinnamamido-4-phenylthiazole is unique due to the presence of both cinnamamido and phenyl groups on the thiazole ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research areas .
Properties
IUPAC Name |
(E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-17(12-11-14-7-3-1-4-8-14)20-18-19-16(13-22-18)15-9-5-2-6-10-15/h1-13H,(H,19,20,21)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRHCOBUKJCAJ-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107621-03-3 |
Source


|
| Record name | 2-Cinnamamido-4-phenylthiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57QC32JP5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N,N-diethylacrylamide](/img/structure/B404616.png)

![2-[(3-methylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B404619.png)
![3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile](/img/structure/B404620.png)

![7-(diethylamino)-3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-4-methyl-2H-chromen-2-one](/img/structure/B404622.png)
![3-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B404624.png)

![Methyl 4-({4-[acetyl(methyl)amino]phenyl}amino)-4-oxobutanoate](/img/structure/B404628.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B404635.png)
![6-(Bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B404636.png)


